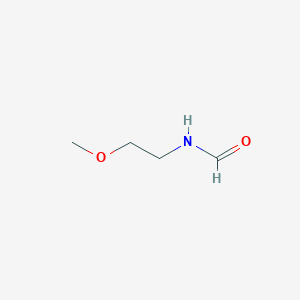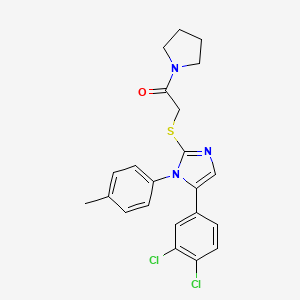
1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, also known as ABT-639, is a chemical compound that has shown potential in scientific research applications. It belongs to the class of drugs known as calcium channel blockers and has been studied for its ability to modulate the activity of T-type calcium channels in the brain.
科学的研究の応用
Hypoglycemic Activity and Insulin Sensitivity
One significant area of research involves the investigation of thiazolidine-2,4-diones and their derivatives for their hypoglycemic activity. These compounds, including closely related structures, have been designed and synthesized to evaluate their effect on insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo. The findings suggest potential applications in managing conditions like diabetes through the modulation of insulin sensitivity and glucose metabolism (Oguchi et al., 2000).
Anti-arrhythmic and Cardiovascular Effects
Research has also been conducted on imidazolidine-2,4-dione derivatives for their anti-arrhythmic properties. Specific derivatives have been synthesized and evaluated for their structural activity relationships, with studies demonstrating their effects on electrocardiogram parameters in vitro and anti-arrhythmic activity in rat models. These studies indicate the potential of such compounds in the development of new therapeutic agents for managing arrhythmias and other cardiovascular conditions (Pękala et al., 2005).
Anticancer and Chemosensitizing Properties
Another research focus is the anticancer and chemosensitizing properties of imidazolidine-2,4-dione derivatives. These compounds have been investigated for their ability to inhibit cancer cell efflux pumps, such as ABCB1, which can enhance the efficacy of chemotherapeutic agents. Studies include the synthesis and evaluation of derivatives for their cytotoxic and antiproliferative activities against cancer cells, highlighting their potential as cancer therapies or adjuncts to existing treatments (Żesławska et al., 2019).
Dual Receptor Affinity for Neuropsychiatric Disorders
Imidazolidine-2,4-dione derivatives have also been explored for their dual affinity towards 5-HT1A receptors and the serotonin transporter (SERT), indicating potential applications in treating neuropsychiatric disorders such as depression and anxiety. The synthesis and evaluation of these compounds have shown promising results in preclinical models, offering insights into the development of new therapeutic agents that could offer improved efficacy and safety profiles for mental health conditions (Czopek et al., 2013).
Antibacterial and Antimicrobial Activity
The antibacterial and antimicrobial potential of imidazolidine-2,4-dione derivatives has also been a significant area of investigation. These studies have focused on synthesizing and evaluating compounds for their ability to enhance the efficacy of antibiotics against resistant bacterial strains, including MRSA (methicillin-resistant Staphylococcus aureus). The research provides valuable insights into addressing the growing challenge of antibiotic resistance through the development of novel chemosensitizers or direct antimicrobial agents (Matys et al., 2015).
特性
IUPAC Name |
1-[1-(3-chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4/c1-26-10-9-21-16(23)12-22(18(21)25)15-5-7-20(8-6-15)17(24)13-3-2-4-14(19)11-13/h2-4,11,15H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEWJNNZFPPCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2708542.png)
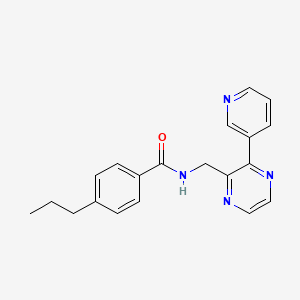
![3-(4-Fluoro-phenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2708546.png)
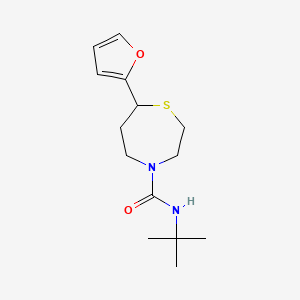
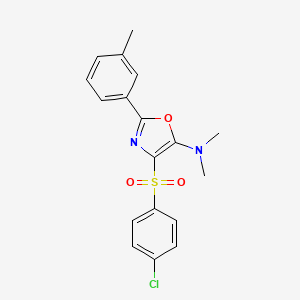
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2708550.png)
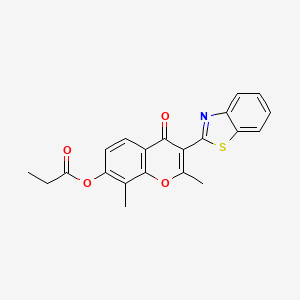
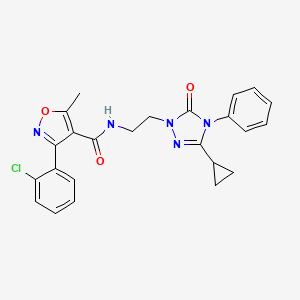
![1-(4-Chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2708554.png)

![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)
![5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2708558.png)
